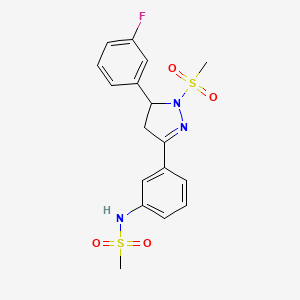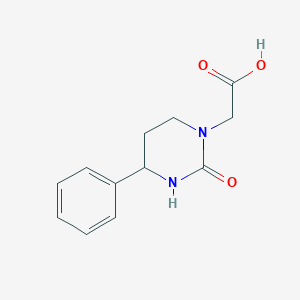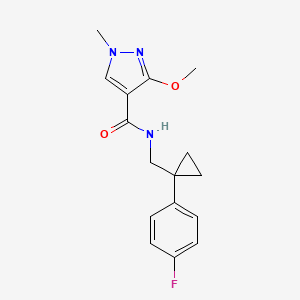
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide is a highly complex organic compound Its intricate structure consists of multiple functional groups, including sulfonyl and benzamide moieties, which may lend it unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide involves multiple steps:
- Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline:
This intermediate is typically synthesized by cyclization of appropriately substituted precursors under acidic conditions.
- Preparation of the sulfonyl chloride intermediate:
This involves the reaction of sulfonyl precursors with thionyl chloride.
- Coupling reactions:
The sulfonyl chloride intermediate reacts with the 6,7-dimethoxy-3,4-dihydroisoquinoline to form the sulfonyl derivative.
- Formation of the benzamide derivative:
The final step involves the acylation of the sulfonyl derivative with a 3,4-dimethoxybenzoic acid derivative under appropriate conditions, often with the aid of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Scaling up to industrial production would necessitate optimization of these synthetic steps for yield and cost-efficiency. Key aspects would include the selection of solvents and reaction temperatures, and purification steps to ensure the compound's high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation:
The compound can undergo oxidation at the isoquinoline nitrogen or at the methoxy groups, potentially forming N-oxides or demethylated products.
- Reduction:
Reductive cleavage of the sulfonyl group can occur under conditions such as catalytic hydrogenation.
- Substitution:
Nucleophilic substitutions can occur, particularly at the methoxy and sulfonyl moieties.
- Oxidation:
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in solvents like dichloromethane at low temperatures.
- Reduction:
Reagents: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous solvents, under inert atmosphere for some reductions.
- Substitution:
Reagents: Alkyl halides, nucleophiles like amines or thiols.
Conditions: Often in polar aprotic solvents like dimethylformamide (DMF), with base catalysts.
- Oxidation:
Formation of N-oxides or demethylated derivatives.
- Reduction:
Formation of amine derivatives.
- Substitution:
Various substituted benzamide or isoquinoline derivatives, depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide can serve as a building block for constructing more complex molecules due to its versatile functional groups.
Biology: This compound might exhibit interesting biological activities due to its structural similarity to known bioactive molecules, potentially serving as a lead compound in drug discovery.
Medicine: Possible uses in medicinal chemistry include exploring its efficacy as a therapeutic agent, particularly in oncology or neurology, given the bioactive potential of isoquinoline derivatives.
Industry: Industrially, this compound could be used in the development of new materials or pharmaceuticals, where its unique structural features provide specific properties or activities.
Wirkmechanismus
The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide exerts its effects would largely depend on its interaction with molecular targets. For instance, it may inhibit enzymes or bind to receptors, modulating signaling pathways. The sulfonyl and benzamide groups could facilitate these interactions by forming hydrogen bonds or hydrophobic contacts with the targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6,7-dimethoxy-3,4-dihydroisoquinoline:
Shares the isoquinoline core but lacks the sulfonyl and benzamide functional groups.
- 3,4-dimethoxybenzamide:
Contains the benzamide moiety but without the sulfonyl and isoquinoline groups.
- Sulfonyl derivatives:
Various compounds with sulfonyl functional groups but differing in their remaining structure.
Uniqueness: What sets N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide apart is the combination of these functional groups in a single molecule, potentially leading to unique biological activities or industrial applications not observed in simpler analogs.
Hope that covers everything! Let me know if there's any more detail you'd like to dive into.
Eigenschaften
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-6-5-16(12-19(18)29-2)22(25)23-8-10-32(26,27)24-9-7-15-11-20(30-3)21(31-4)13-17(15)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQOJUFBHHEHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)

![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)
![2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2766013.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

